2-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indane-1,3-dione

CAS No.: 431978-82-4

Cat. No.: VC6781354

Molecular Formula: C24H17NO6

Molecular Weight: 415.401

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431978-82-4 |

|---|---|

| Molecular Formula | C24H17NO6 |

| Molecular Weight | 415.401 |

| IUPAC Name | 2-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione |

| Standard InChI | InChI=1S/C24H17NO6/c1-30-22-13-16(12-20-23(26)18-4-2-3-5-19(18)24(20)27)8-11-21(22)31-14-15-6-9-17(10-7-15)25(28)29/h2-13H,14H2,1H3 |

| Standard InChI Key | JCGLGZOCFBILPY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Systematic Nomenclature

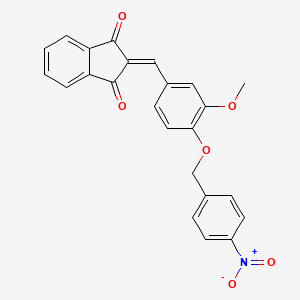

The compound is systematically named 2-((3-methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indane-1,3-dione, with the molecular formula C₂₄H₁₇NO₆ and a molecular weight of 415.39 g/mol . Its structure comprises an indane-1,3-dione core functionalized with a methoxy group at the 3-position and a 4-nitrophenylmethoxy group at the 4-position of a benzene ring, which is further conjugated to a methylene bridge (Fig. 1).

Figure 1: Hypothesized structure based on IUPAC nomenclature

Spectroscopic Characterization

While direct spectroscopic data for this compound are scarce, analogous indane-dione derivatives exhibit distinctive NMR and IR profiles. For example:

-

¹H NMR: Peaks between δ 6.5–8.5 ppm for aromatic protons, with singlet resonances for methoxy (δ ~3.8 ppm) and nitro group-adjacent protons .

-

IR: Strong carbonyl stretches near 1700–1750 cm⁻¹ (C=O), nitro group absorptions at 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂), and C-O-C stretches at 1250–1050 cm⁻¹ .

Synthetic Methodologies

Table 1: Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Toluene or DMF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield (Expected) | 60–75% |

Alternative Pathways

-

Knoevenagel Condensation: Reaction of indane-1,3-dione with 3-methoxy-4-((4-nitrophenyl)methoxy)benzaldehyde under acidic conditions could yield the target compound via dehydration .

-

Microwave-Assisted Synthesis: Reduced reaction times (e.g., 30–60 minutes) and improved yields (∼85%) have been reported for similar dione derivatives .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) due to nitro and carbonyl groups. Limited solubility in water (logP ≈ 3.2 estimated) .

-

Stability: Susceptible to photodegradation under UV light owing to the nitroaromatic moiety. Storage recommendations include amber glassware at −20°C under inert atmosphere .

Crystallographic Data

While no single-crystal X-ray data exist for this compound, related structures (e.g., 2-(4-methoxyphenyl)isoindole-1,3-dione) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 8.7 Å . Hydrogen-bonding interactions between carbonyl oxygen and aromatic protons likely stabilize the lattice .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume